ethyl 4-hydroxy-2-oxo-3-phenyl-1H-quinoline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-hydroxy-2-oxo-3-phenyl-1H-quinoline-6-carboxylate is a quinoline derivative known for its diverse biological and pharmacological activities. This compound belongs to the class of 4-hydroxy-2-quinolones, which are valuable in drug research and development due to their interesting pharmaceutical and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-2-oxo-3-phenyl-1H-quinoline-6-carboxylate typically involves the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . This reaction is carried out under specific conditions to ensure the formation of the desired quinoline derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the general approach involves scalable and efficient synthetic methodologies that can be adapted for large-scale production. These methods often focus on optimizing yields and purity while minimizing environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-hydroxy-2-oxo-3-phenyl-1H-quinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoline ring, leading to the formation of different derivatives.
Reduction: Reduction reactions can alter the functional groups attached to the quinoline core.
Substitution: Substitution reactions, particularly at the quinoline nitrogen or the phenyl ring, can produce a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-hydroxy-2-oxo-3-phenyl-1H-quinoline-6-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities make it valuable for studying cellular processes and developing new therapeutic agents.
Medicine: Due to its pharmacological properties, it is explored for potential use in treating various diseases, including infections and cancer.
Industry: The compound’s unique chemical properties make it useful in developing new materials and industrial processes
Wirkmechanismus
The mechanism of action of ethyl 4-hydroxy-2-oxo-3-phenyl-1H-quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-hydroxy-2-oxo-3-phenyl-1H-quinoline-6-carboxylate can be compared with other similar compounds, such as:
4-hydroxy-2-quinolones: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Quinolone antibiotics: Compounds like ciprofloxacin have similar quinoline cores but are used primarily for their antimicrobial properties
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C18H15NO4 |
---|---|
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
ethyl 4-hydroxy-2-oxo-3-phenyl-1H-quinoline-6-carboxylate |
InChI |
InChI=1S/C18H15NO4/c1-2-23-18(22)12-8-9-14-13(10-12)16(20)15(17(21)19-14)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H2,19,20,21) |
InChI-Schlüssel |
LUWRJKMFRXUZBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=O)C(=C2O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.